![molecular formula C18H18FNO2 B5882114 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B5882114.png)
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide
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Overview
Description
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is a chemical compound that belongs to the class of amides. It is commonly known as Dibenzoylmethane (DBM) and has been studied for its potential applications in various fields, including scientific research.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is not fully understood, but it is believed to act through multiple pathways. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well characterized. However, 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has some limitations for lab experiments. It is insoluble in water and has low bioavailability, which can limit its efficacy in vivo. It can also exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to improve its bioavailability and efficacy in vivo, for example, by developing novel formulations or delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide and its interactions with other molecules and pathways.
Synthesis Methods
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between benzil and benzoyl chloride in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of benzil with benzoyl isocyanate in the presence of a tertiary amine such as triethylamine. The yield of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be improved by using different solvents and reaction conditions.
Scientific Research Applications
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and its anticancer effects have been attributed to its ability to induce apoptosis and inhibit cell proliferation.
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-12-3-4-13(2)16(11-12)17(21)9-10-18(22)20-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYJOOAZUPPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide |
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